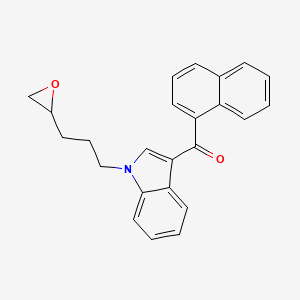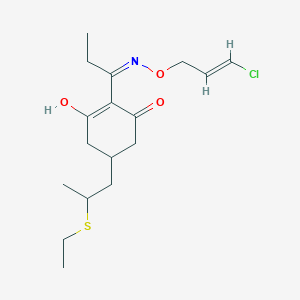
JWH 018 N-(4,5-epoxypentyl) analog
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(4,5-epoxypentyl) analog is distinguished by a terminal epoxide group on the alkyl chain. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Metabolite Characterization and Drug Testing
JWH-018 undergoes extensive metabolic reactions in vivo, leading to the formation of various metabolites. Beuck et al. (2011) synthesized potential in vivo metabolites of JWH-018 and characterized them using nuclear magnetic resonance spectroscopy. Their research supports the detection of JWH-018 administration in drug testing programs by identifying carboxy and alkylhydroxy metabolites as urinary markers of its intake (Beuck et al., 2011).
Study of Synthetic Cannabinoids
Wang (2010) describes the discovery and subsequent misuse of JWH-018 in products marketed as legal marijuana substitutes. JWH-018, synthesized by John W. Huffman, was originally intended for scientific research to understand the human endocannabinoid system (Wang, 2010).
Behavioral and Binding Studies
Vigolo et al. (2015) investigated the in vitro and in vivo activity of JWH-018 and its halogenated derivatives in mice. Their research contributes to understanding the pharmacological profile of these synthetic cannabinoids, noting their potent effects compared to THC and their differential impact on convulsions and myoclonias (Vigolo et al., 2015).
Differentiation of Methylated Indole Ring Regioisomers
Belal et al. (2018) focused on differentiating the regioisomeric methylated indole ring analogues of JWH-018, including JWH-007 and its analogues. They utilized GC-MS and GC-IR to distinguish among these compounds, which is crucial for forensic analysis (Belal et al., 2018).
Effects on Reproductive System
Mutluay et al. (2019) explored the impact of JWH-018 on the male reproductive system. Their study on rats indicated that JWH-018 affects spermatogenesis and sperm function, highlighting its potential adverse effects on male fertility (Mutluay et al., 2019).
Neurotoxicity Studies
Sezer et al. (2020) assessed the cytotoxic, genotoxic, and oxidative stress effects of JWH-018 on human SH-SY5Y neuronal cells. Their findings suggest that JWH-018 could contribute to neurotoxicity via oxidative stress, which is an essential consideration for understanding its broader health impacts (Sezer et al., 2020).
Metabolic Studies
Wintermeyer et al. (2010) investigated the phase I metabolism of JWH-018 in vitro using human liver microsomes. Their research identified various monohydroxylation and dihydroxylation metabolites, contributing to the understanding of its metabolic pathways (Wintermeyer et al., 2010).
Detection in Biological Samples
Chimalakonda et al. (2011) developed a method for detecting and quantifying metabolites of JWH-018 in human urine, crucial for forensic and clinical toxicology (Chimalakonda et al., 2011).
Toxicological Profile and Public Health
Ginsburg et al. (2012) analyzed the purity of synthetic cannabinoids, including JWH-018, sold online, offering insights into the potential risks and toxicological profile of these compounds (Ginsburg et al., 2012).
Forensic Analysis and Identification
Shanks et al. (2012) developed a method for determining trace concentrations of JWH-018 in human blood, useful in forensic investigations of synthetic cannabinoid use (Shanks et al., 2012).
Eigenschaften
Produktname |
JWH 018 N-(4,5-epoxypentyl) analog |
|---|---|
Molekularformel |
C24H21NO2 |
Molekulargewicht |
355.4 |
IUPAC-Name |
naphthalen-1-yl-[1-[3-(oxiran-2-yl)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C24H21NO2/c26-24(21-12-5-8-17-7-1-2-10-19(17)21)22-15-25(14-6-9-18-16-27-18)23-13-4-3-11-20(22)23/h1-5,7-8,10-13,15,18H,6,9,14,16H2 |
InChI-Schlüssel |
WWVMNUMWFUXVSG-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Synonyme |
JWH 018 epoxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Des(ethylthio)-5-[(E/Z)-1-propenyl] Clethodim](/img/no-structure.png)